molecular formula C13H8ClN3O2S2 B11052527 2-chloro-5-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]benzoic acid

2-chloro-5-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]benzoic acid

Cat. No.: B11052527
M. Wt: 337.8 g/mol
InChI Key: AUGWILIBUFHYRM-UHFFFAOYSA-N
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Description

2-chloro-5-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]benzoic acid is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzoic acid, a thiophene ring, and a triazole ring with a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]benzoic acid typically involves multiple steps, starting with the preparation of the core benzoic acid structure, followed by the introduction of the chloro and thiophene substituents, and finally the formation of the triazole ring. Common reagents used in these steps include chlorinating agents, thiophene derivatives, and triazole-forming reagents such as hydrazine and carbon disulfide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding hydrogen-substituted benzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-5-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the triazole ring and thiophene moiety allows for interactions with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(thiophen-2-yl)benzoic acid:

    Thiophene-2-boronic acid pinacol ester: Contains a thiophene ring but lacks the benzoic acid and triazole components, limiting its use in certain applications.

Uniqueness

2-chloro-5-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]benzoic acid is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the triazole ring, in particular, provides additional sites for chemical modification and interaction with biological targets, making it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C13H8ClN3O2S2

Molecular Weight

337.8 g/mol

IUPAC Name

2-chloro-5-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)benzoic acid

InChI

InChI=1S/C13H8ClN3O2S2/c14-9-4-3-7(6-8(9)12(18)19)17-11(15-16-13(17)20)10-2-1-5-21-10/h1-6H,(H,16,20)(H,18,19)

InChI Key

AUGWILIBUFHYRM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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